![molecular formula C12H13N3 B1374489 1-[4-(嘧啶-5-基)苯基]乙-1-胺 CAS No. 1250290-30-2](/img/structure/B1374489.png)

1-[4-(嘧啶-5-基)苯基]乙-1-胺

货号 B1374489

CAS 编号:

1250290-30-2

分子量: 199.25 g/mol

InChI 键: AEJFWHRDKIKKDQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

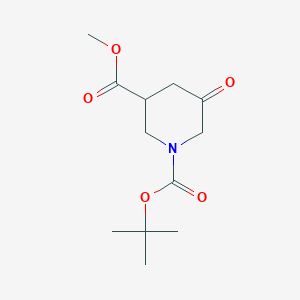

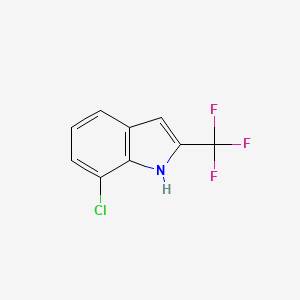

“1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 g/mol . The compound is also known by other names such as SCHEMBL14847066 and EN300-9247842 .

Molecular Structure Analysis

The compound has a complex structure with a pyrimidinyl group attached to a phenyl group, which is further attached to an ethanamine group . The InChI code for the compound is InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” are not available, related compounds have shown inhibitory activities in biological systems .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 g/mol and a topological polar surface area of 51.8 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .科学研究应用

- Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .

- A hybrid compound, fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing thieno[2,3-d]pyrimidine moiety, was synthesized efficiently by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1 H-pyrazol-5-amine 1 with 3-acetyl-2 H-chromen-2-one 2 in the presence of FeCl 3-SiO 2 in refluxing ethanol . This compound could be a potential candidate for further biological studies .

Pharmaceutical Applications

Synthesis of Hybrid Compounds

Antifungal Activities

Antibacterial Activities

- New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .

- Pyrimidine derivatives have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . Other pyrimidine derivatives have shown potential for the treatment of breast cancer and idiopathic pulmonary fibrosis .

Synthesis of Pyrido[2,3-d]pyrimidines

Anticancer Activities

- New pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .

- Diazines, including pyrimidines, are reported to exhibit antimetabolite activities . They can interfere with the normal metabolic processes in cells, which can be useful in treating diseases like cancer .

- Some pyrimidine derivatives have been reported to exhibit antiallergic activities . They can inhibit the release of histamine, a compound that is released by immune cells during an allergic reaction .

- Pyrimidine derivatives can act as tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors can be used in the treatment of certain types of cancer .

- Some pyrimidine derivatives have been reported to exhibit calcium channel antagonistic activities . They can inhibit the movement of calcium ions through the cell’s calcium channels, which can be useful in treating conditions like hypertension and angina .

Synthesis of Pyrimidino[4,5-d][1,3]oxazines

Antimetabolite Activities

Antiallergic Activities

Tyrosine Kinase Inhibitory Activities

Calcium Channel Antagonistic Activities

Anticonvulsant Activities

属性

IUPAC Name |

1-(4-pyrimidin-5-ylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFWHRDKIKKDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

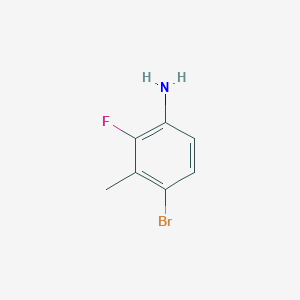

4-Bromo-2-fluoro-3-methylaniline

1540204-53-2

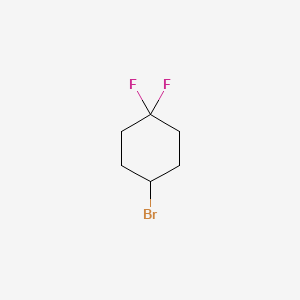

4-Bromo-1,1-difluorocyclohexane

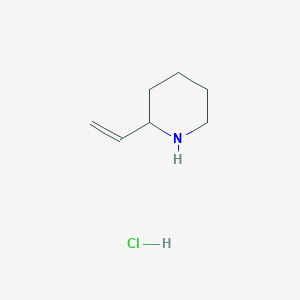

1196156-51-0

2-Ethenylpiperidine hydrochloride

1803608-65-2

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)

![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)

![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)